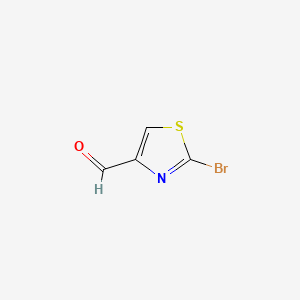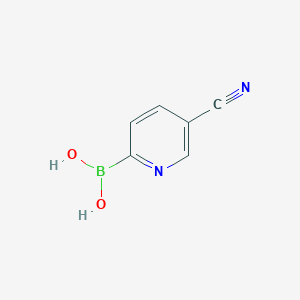
3-((叔丁氧羰基)氨基)-5-羟基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid (also known as 3-((tert-Butoxycarbonyl)amino)benzoic acid or TBHB) is a synthetic organic compound used in the synthesis of a variety of compounds. TBHB is a versatile building block in organic synthesis and is used in a number of applications in the field of pharmaceuticals, biochemistry, and materials science. TBHB is a key intermediate in the synthesis of several important compounds, including pharmaceuticals, biochemicals, and materials.
科学研究应用
肽的合成和结构
一种与 3-((叔丁氧羰基)氨基)-5-羟基苯甲酸在结构上相关的非天然氨基酸模拟三肽 β-链,并形成 β-折叠状氢键二聚体。该化合物由于其独特的氢键功能,可以使用标准的合成技术将其掺入肽中,展示了其在肽结构和功能研究中的效用 (Nowick 等人,2000)。
合成方法改进
3-((叔丁氧羰基)氨基)-5-羟基苯甲酸衍生物(例如 (1R,3S)-3-[(叔丁氧羰基)氨基]环己烷羧酸)的合成已经使用更温和、更具选择性的条件得到改善。合成方法的这一进步突出了该化合物在为各种研究应用生产高选择性化合物中的重要性 (Badland 等人,2010)。
催化和化学合成
已经证明了 3-((叔丁氧羰基)氨基)-5-羟基苯甲酸相关化合物在催化中的用途。例如,H3PW12O40 已被用作胺的 N-叔丁氧羰基化的有效催化剂,突出了该化合物在化学合成和改性过程中的多功能性 (Heydari 等人,2007)。
抗氧化活性
3-((叔丁氧羰基)氨基)-5-羟基苯甲酸衍生物显示出显着的抗氧化特性。3,5-二叔丁基-4-羟基苯甲酸与不饱和脂肪醇的酯化导致单体抗氧化剂,表现出持久的热稳定性和效率,强调了该化合物在开发新型抗氧化材料中的潜力 (Manteghi 等人,2016)。
作用机制
Target of Action
It is known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide or protein targets.
Mode of Action
The compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . This suggests that the compound interacts with its targets through the formation of amide bonds, which are common in peptide and protein structures.
Biochemical Pathways
Given its role in dipeptide synthesis , it can be inferred that it may influence protein synthesis and related biochemical pathways.
Result of Action
Given its role in dipeptide synthesis , it can be inferred that it may influence the structure and function of peptides and proteins.
Action Environment
The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
未来方向
生化分析
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups from unwanted reactions, allowing for selective deprotection under specific conditions . This interaction is crucial for the synthesis of complex peptides and proteins, as it ensures the correct sequence and structure of the final product.
Cellular Effects
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise control of peptide synthesis, which can impact cell function by modulating the availability of specific peptides and proteins . Additionally, the compound’s interactions with cellular enzymes can affect metabolic pathways and energy production, further influencing cellular function and health.
Molecular Mechanism
The molecular mechanism of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid involves its role as a protecting group for amino acids. The Boc group is added to amino acids under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid, which leads to the formation of the free amine. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its Boc group can be selectively removed under acidic conditions . Long-term studies have shown that the compound can maintain its protective function for extended periods, allowing for the synthesis of complex peptides and proteins without degradation .
Dosage Effects in Animal Models
The effects of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including acute toxicity and chronic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid, which are involved in the addition and removal of the Boc group . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic activity and energy production.
Transport and Distribution
Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects on amino groups . The compound’s distribution is influenced by its solubility and stability, which can affect its accumulation in different tissues and organs.
Subcellular Localization
The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is primarily determined by its interactions with cellular enzymes and transporters. The compound is often localized to areas where peptide synthesis and modification occur, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its function as a protecting group, as it ensures the correct modification and synthesis of peptides and proteins.
属性
IUPAC Name |
3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTCXQVSGVVIAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592787 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232595-59-4 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)







![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)




